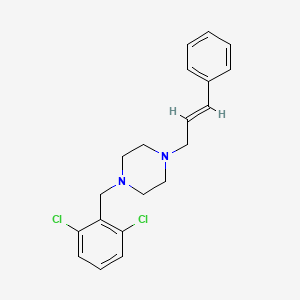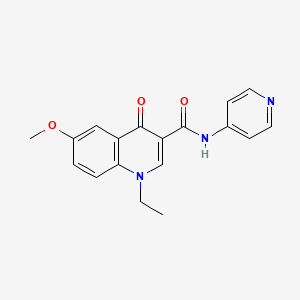![molecular formula C21H19ClN2O3 B6131338 5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6131338.png)
5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. The inhibition of BTK has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM).
Wirkmechanismus
5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide inhibits BTK by binding to the enzyme's active site, which prevents the phosphorylation of downstream signaling molecules and inhibits cell proliferation and survival. BTK inhibition also leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and the upregulation of pro-apoptotic proteins, such as Bim, leading to the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, leading to the inhibition of cell proliferation and induction of apoptosis in B-cell malignancies. This compound has also been shown to have a favorable safety profile, with minimal off-target effects and toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide in lab experiments include its potent and selective inhibition of BTK, its favorable safety profile, and its potential synergistic effects with other chemotherapeutic agents. The limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects in other signaling pathways.
Zukünftige Richtungen
For the development of 5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide include the evaluation of its efficacy in clinical trials, the identification of biomarkers for patient selection, and the development of combination therapies with other targeted agents. This compound is also being investigated for its potential applications in autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by aberrant B-cell activation and proliferation.
Synthesemethoden
The synthesis of 5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide involves a multi-step process that includes the preparation of various intermediates and the final coupling reaction. The first step involves the preparation of 3-chlorobenzoic acid, which is then converted to 3-chlorobenzoyl chloride. The second step involves the preparation of 4-morpholinylphenylboronic acid, which is then coupled with 3-chlorobenzoyl chloride to form the intermediate 5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl] benzamide. The final step involves the conversion of the benzamide intermediate to the furamide derivative using a palladium-catalyzed coupling reaction.
Wissenschaftliche Forschungsanwendungen
5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, this compound has shown potent inhibition of BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. This compound has also shown synergistic effects with other chemotherapeutic agents, such as rituximab and venetoclax, in the treatment of CLL and MCL.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-16-3-1-2-15(14-16)19-8-9-20(27-19)21(25)23-17-4-6-18(7-5-17)24-10-12-26-13-11-24/h1-9,14H,10-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSWSJLTJIUYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6131278.png)
![ethyl 4-{2-imino-4-oxo-5-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1,3-thiazolidin-3-yl}benzoate](/img/structure/B6131283.png)



![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6131319.png)

![1-(2-methoxyphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6131335.png)
![N-(4-{1-methyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B6131337.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
![1-[(3-methyl-2-quinoxalinyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6131351.png)
![1-{3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}ethanol](/img/structure/B6131356.png)
![7-(4-chlorophenyl)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6131360.png)
![4-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6131365.png)
